molecular formula C12H11NO2 B14501146 (5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one CAS No. 64363-00-4

(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one

Cat. No.: B14501146
CAS No.: 64363-00-4
M. Wt: 201.22 g/mol
InChI Key: QCNFSEMMZGCSQG-UHFFFAOYSA-N
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Description

(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2,6-dimethylphenyl group and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one typically involves the reaction of 2,6-dimethylaniline with furan-2,5-dione under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted furan compounds

Scientific Research Applications

(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one: shares similarities with other furan derivatives, such as 2,5-dimethylfuran and 2,5-diphenylfuran.

    2,6-Dimethylphenyl derivatives: Compounds like 2,6-dimethylphenylamine and 2,6-dimethylphenyl isocyanate.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the furan ring and the imino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

64363-00-4

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5-(2,6-dimethylphenyl)iminofuran-2-one

InChI

InChI=1S/C12H11NO2/c1-8-4-3-5-9(2)12(8)13-10-6-7-11(14)15-10/h3-7H,1-2H3

InChI Key

QCNFSEMMZGCSQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2C=CC(=O)O2

Origin of Product

United States

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